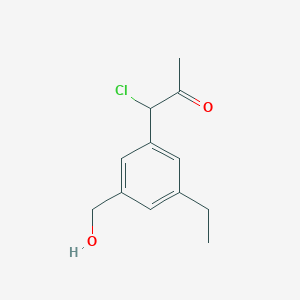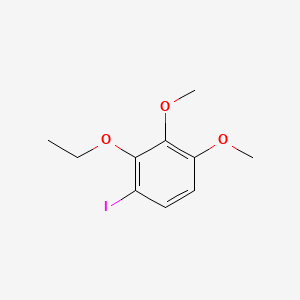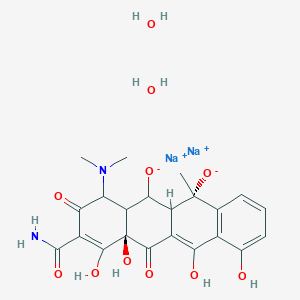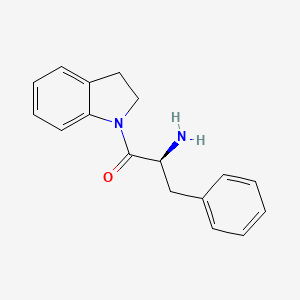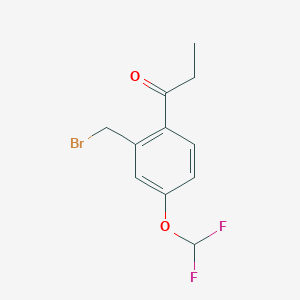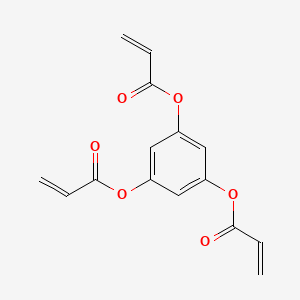
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) is an organic compound with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol . This compound is known for its unique structure, which consists of a benzene ring esterified with three propenoic acid groups. It is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) typically involves the esterification of 1,3,5-benzenetriol with propenoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) involves its ability to undergo polymerization and form cross-linked networks. This property is utilized in the development of materials with specific mechanical and chemical properties. The molecular targets and pathways involved in its biological activity are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-phenyl-, pentyl ester: Known for its use in fragrances and flavorings.
2-Propenoic acid, 3-phenyl-, phenylmethyl ester: Used in the synthesis of various organic compounds.
2-Propenoic acid, 3-phenyl-, 1-methylethyl ester: Utilized in the production of resins and coatings.
Uniqueness
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) is unique due to its tri-functional ester groups, which allow for the formation of highly cross-linked polymer networks. This property makes it particularly valuable in applications requiring materials with enhanced mechanical strength and chemical resistance .
Propriétés
Formule moléculaire |
C15H12O6 |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
[3,5-di(prop-2-enoyloxy)phenyl] prop-2-enoate |
InChI |
InChI=1S/C15H12O6/c1-4-13(16)19-10-7-11(20-14(17)5-2)9-12(8-10)21-15(18)6-3/h4-9H,1-3H2 |
Clé InChI |
ATJPMEDFLOEOMJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1=CC(=CC(=C1)OC(=O)C=C)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


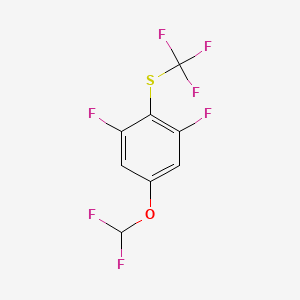
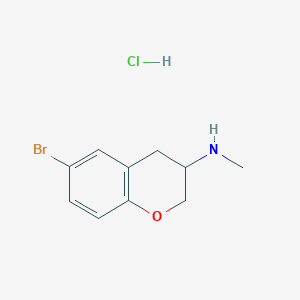
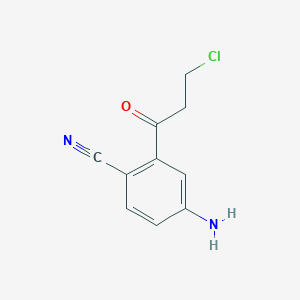
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
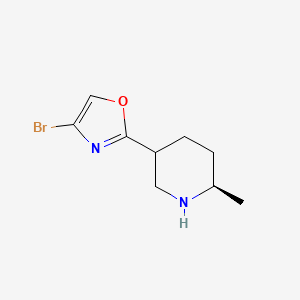
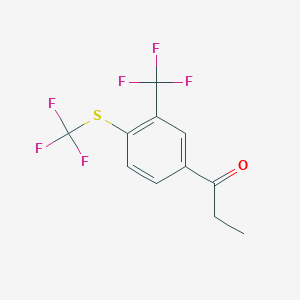

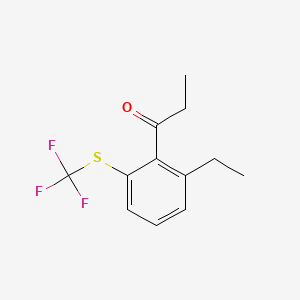
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
